4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a halogenated aromatic aldehyde with a complex substitution pattern. Its molecular formula is C₁₅H₁₀Cl₂IO₃, featuring a benzaldehyde core substituted with methoxy (‑OCH₃), iodo (‑I), and a 3,4-dichlorobenzyl ether group. The compound’s structural complexity arises from the interplay of electron-withdrawing (Cl, I) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAODGSNJNSJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with 3-iodo-5-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether intermediate.
Oxidation to Benzaldehyde: The benzyl ether intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(3,4-Dichlorobenzyl)oxy]-3-azido-5-methoxybenzaldehyde.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Key Observations :
- The oxadiazolone derivative lacks an aldehyde group but incorporates a heterocyclic ring, likely improving metabolic stability compared to the aldehyde-containing analogs.
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound characterized by its complex aromatic structure, featuring a benzaldehyde functional group, a methoxy group, and a dichlorobenzyl ether moiety. Its molecular formula is with a molar mass of approximately 402.61 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been shown to affect various bacterial strains. The presence of both iodine and dichlorobenzyl moieties in this compound may enhance its reactivity and biological profile compared to related compounds.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Iodo-5-methoxybenzaldehyde | Iodine and methoxy groups | Antimicrobial properties |
| 4-Chloro-3-methoxybenzaldehyde | Chlorine and methoxy groups | Anti-inflammatory effects |
| 4-Bromo-3-methoxybenzaldehyde | Bromine and methoxy groups | Potential anti-cancer activity |
| 4-(2-Chlorobenzyl)oxy-3-methoxybenzaldehyde | Chlorobenzyl ether | Similar to target compound but lacks iodine |
The unique combination of functional groups in this compound may confer enhanced antimicrobial properties compared to these structurally similar compounds.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting key enzymes or disrupting cellular processes. Such interactions could lead to the compound's observed biological activities.
Antimicrobial Activity Studies
A study evaluating various synthesized compounds for antimicrobial activity revealed that those with similar structural motifs exhibited significant effects against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 100 µg/mL to 400 µg/mL, indicating moderate to good antimicrobial activity .
Potential Applications in Cancer Therapy
Research into benzaldehyde derivatives has also highlighted potential anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may provide a foundation for further exploration in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
